5-(1,3-Oxathiolan-2-yl)pyrimidine
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, typically nitrogen, oxygen, or sulfur, impart distinct physical and chemical properties to the molecules. Pyrimidine (B1678525) is a classic example of a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 of the ring. numberanalytics.com The 1,3-oxathiolane (B1218472) ring is a five-membered non-aromatic heterocycle containing both an oxygen and a sulfur atom. ontosight.ai
The compound 5-(1,3-Oxathiolan-2-yl)pyrimidine is a hybrid molecule that covalently links these two distinct heterocyclic scaffolds. The oxathiolane group is attached at the 5-position of the pyrimidine ring. This arrangement places the oxathiolane moiety, which can be considered a protected form of a formyl group (an aldehyde), onto a biologically significant pyrimidine core. Research into such hybrid structures often aims to combine the functionalities of both components or to use one as a precursor for further chemical transformations.
Significance of Pyrimidine Scaffolds in Modern Organic Synthesis
The pyrimidine ring system is a cornerstone of modern organic and medicinal chemistry. numberanalytics.compeeref.com It is a "privileged scaffold," meaning its structure is frequently found in a multitude of biologically active compounds and approved pharmaceuticals. mdpi.comnih.gov Its prevalence stems from its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental building blocks of DNA and RNA. numberanalytics.com This inherent biological relevance has made pyrimidine derivatives a major focus of drug discovery efforts, leading to compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties. peeref.comchemimpex.comnih.gov
In organic synthesis, the pyrimidine core serves as a versatile building block for constructing more complex molecules. organic-chemistry.org Chemists have developed numerous synthetic strategies to create substituted pyrimidines, allowing for precise control over the final molecular structure. These methods range from classical condensation reactions to modern metal-catalyzed cross-couplings. organic-chemistry.orgresearchgate.netorganic-chemistry.org The ability to introduce various functional groups at different positions on the pyrimidine ring is crucial for tuning the molecule's properties. nih.govgrowingscience.com Attaching a group like an oxathiolane at the 5-position, as seen in pyrimidine-5-carbaldehyde (B119791) derivatives, provides a synthetic handle for further elaboration, enabling the creation of diverse molecular libraries for screening and development. chemimpex.comresearchgate.net
| Pyrimidine Synthesis Method | Key Reactants | Significance | Reference |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-ketoester, Urea (B33335)/Thiourea (B124793) | A classic multicomponent reaction for synthesizing dihydropyrimidinones. | ias.ac.in |
| From α-Formylaroylketene Dithioacetals | α-Formylaroylketene dithioacetals, Amidines | Provides a facile, one-pot route to pyrimidine-5-carbaldehydes. | researchgate.net |
| From Enamines | Enamines, Triethyl orthoformate, Ammonium (B1175870) acetate (B1210297) | A single-step, ZnCl2-catalyzed method for 4,5-disubstituted pyrimidines. | organic-chemistry.org |
| From Amidinium Salts | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | A high-yielding approach for 2-substituted pyrimidine-5-carboxylic esters. | organic-chemistry.org |
Role of Oxathiolane Moieties as Synthetic Intermediates
The 1,3-oxathiolane ring is a highly valuable functional group in organic synthesis, primarily serving as a protecting group for aldehydes and ketones. Specifically, the structure found in this compound corresponds to the protected form of a pyrimidine-5-carbaldehyde. This protection is typically achieved by reacting the aldehyde with 2-mercaptoethanol (B42355) under acidic conditions. nih.govnih.gov The resulting oxathiolane is stable to a wide range of reaction conditions under which an aldehyde would react, such as with nucleophiles or reducing agents.
Beyond its role in protection, the oxathiolane moiety itself is a key structural component in various important molecules, most notably in a class of antiviral nucleoside analogues. acs.orgnih.govnih.gov For instance, the core structures of the HIV drugs Lamivudine (B182088) (3TC) and Emtricitabine (FTC) contain a 1,3-oxathiolane ring in place of the sugar moiety found in natural nucleosides. acs.orgnih.gov The synthesis of these crucial oxathiolane intermediates has been the subject of extensive research, with scientists developing innovative routes from inexpensive, readily available starting materials. nih.govnih.govresearchgate.net The use of sulfenyl chloride chemistry to construct the oxathiolane framework from acyclic precursors is one such advancement. acs.orgnih.gov This underscores the importance of the oxathiolane ring not just as a temporary placeholder, but as a foundational element for building complex, biologically active molecules. nih.govontosight.ai
| Oxathiolane Intermediate Application | Key Synthetic Transformation | Example Target Molecule | Reference |
|---|---|---|---|
| Aldehyde Protection | Reaction of an aldehyde with 2-mercaptoethanol. | General multi-step synthesis. | nih.govnih.gov |
| Antiviral Nucleoside Synthesis | Condensation of an oxathiolane intermediate with a nucleobase. | Lamivudine (3TC), Emtricitabine (FTC) | acs.orgnih.govnih.gov |
| Supply-Centered Synthesis | Construction from commodity chemicals like chloroacetic acid and vinyl acetate. | Oxathiolane precursors for 3TC/FTC. | nih.gov |
| Asymmetric Synthesis | Condensation of an enantiomerically pure oxathiolane acetate with a silylated nucleobase. | Enantiomerically pure L-oxathiolanyl pyrimidine and purine (B94841) nucleosides. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N2OS |
|---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
5-(1,3-oxathiolan-2-yl)pyrimidine |
InChI |
InChI=1S/C7H8N2OS/c1-2-11-7(10-1)6-3-8-5-9-4-6/h3-5,7H,1-2H2 |
InChI Key |
AOCWJASAZOPGAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(O1)C2=CN=CN=C2 |
Origin of Product |
United States |
Stereochemical Control and Asymmetric Synthesis in 5 1,3 Oxathiolan 2 Yl Pyrimidine Chemistry
Principles of Enantioselective Synthesis for Chiral Oxathiolanes
Enantioselective synthesis, also known as asymmetric synthesis, is a process that favors the formation of a specific enantiomer or diastereomer of a chiral molecule. wikipedia.orgnumberanalytics.com Enantiomers, being non-superimposable mirror images, share identical physical properties such as boiling point and solubility, which makes their separation from a 50:50 racemic mixture a significant challenge. wikipedia.org Enantioselective synthesis overcomes this by using a chiral influence during the reaction to create the desired stereoisomer in a greater amount than its mirror image. wikipedia.orgnumberanalytics.com
The primary goal in the context of 5-(1,3-Oxathiolan-2-yl)pyrimidine is the controlled formation of the chiral centers within the 1,3-oxathiolane (B1218472) ring. The main strategies to achieve this include:
Chiral Auxiliary-Mediated Synthesis: An optically pure chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical course of a reaction, after which it is removed.
Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand, an organocatalyst, or an enzyme) creates a chiral environment for the reaction, favoring the formation of one enantiomer. numberanalytics.com
Chiral Pool Synthesis: A readily available, enantiomerically pure natural product is used as the starting material and converted through a series of chemical transformations into the target molecule. wikipedia.org
Key challenges in the synthesis of 1,3-oxathiolane nucleoside analogues include the efficient and stereocontrolled construction of the oxathiolane ring itself and the subsequent stereoselective coupling with the pyrimidine (B1678525) base. beilstein-journals.orgnih.gov
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a robust and well-established strategy for inducing stereoselectivity. The auxiliary is covalently bonded to an achiral substrate, creating a chiral molecule. This new molecule exists as diastereomers, which can then be influenced in subsequent reactions to favor the formation of a single diastereomer due to steric or electronic effects imposed by the auxiliary.
L-menthol and its derivatives are widely used as effective and recoverable chiral auxiliaries. While direct examples in the synthesis of this compound are specific to proprietary manufacturing processes, the principles are broadly applied in organic synthesis. For instance, (-)-8-phenylmenthol, a menthol (B31143) derivative, has been successfully used as a chiral auxiliary in the highly diastereoselective synthesis of vinylcyclopropane (B126155) derivatives. nih.gov Similarly, l-menthyl esters have been used to control stereochemistry in Michael additions, achieving modest to excellent diastereoselectivity. core.ac.uk
In the synthesis of a chiral oxathiolane, a menthol-based auxiliary could be esterified with a precursor molecule. This chiral auxiliary would then sterically hinder one face of the molecule, directing the attack of a reagent or a cyclization event to occur from the less hindered face. This results in the preferential formation of one diastereomer of the 1,3-oxathiolane intermediate. After the desired stereocenter is set, the auxiliary is cleaved and can be recovered for reuse.
Table 1: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Application | Achieved Selectivity | Reference |
|---|---|---|---|
| l-Menthyl ester | Michael addition to cycloalkanone carboxylic acids | Modest to excellent diastereoselectivity | core.ac.uk |
| (-)-8-Phenylmenthol | Synthesis of vinylcyclopropane derivatives | High diastereoselectivity | nih.gov |
The product of a reaction mediated by a chiral auxiliary is a mixture of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, which allows for their separation using standard laboratory techniques. dalalinstitute.com
The most common method for separating diastereomeric intermediates is silica (B1680970) gel column chromatography. beilstein-journals.orgnih.govcore.ac.uk The differing polarities and interactions of the diastereomers with the stationary phase allow for their differential elution and isolation. For example, in the synthesis of 1,3-oxathiolane precursors, a diastereomeric mixture of oxathiolane acids was successfully separated using this technique. beilstein-journals.orgnih.gov Crystallization is another powerful separation method, where one diastereomer may selectively crystallize from a solution, leaving the other in the mother liquor. psu.edu The ratio of the produced diastereomers is often determined using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by integrating the distinct signals for each diastereomer in the ¹³C NMR spectrum. core.ac.uk
Table 2: Separation Techniques for Diastereomers
| Technique | Principle | Application Example | Reference |
|---|---|---|---|
| Column Chromatography | Differential adsorption to a stationary phase based on polarity. | Separation of a diastereomeric mixture of oxathiolane acids. | beilstein-journals.orgnih.gov |
Dynamic Kinetic Resolution Strategies
Dynamic Kinetic Resolution (DKR) is a highly efficient strategy for converting a racemic mixture completely into a single, desired enantiomer, potentially achieving a theoretical yield of 100%. researchgate.net This process combines the kinetic resolution of a racemate with an in-situ process that continuously racemizes the slower-reacting enantiomer. This ensures that the entire starting material can be converted into the desired product.
Enzymes are highly effective catalysts for DKR due to their exceptional stereoselectivity. In the synthesis of 1,3-oxathiolane derivatives, which are key intermediates for antiviral drugs, enzyme-catalyzed DKR has been extensively studied. nih.govresearchgate.net
A notable example is the DKR of 1,3-oxathiolane intermediates for lamivudine (B182088) synthesis. nih.govacs.org In this process, two different enzymes, Candida antarctica lipase (B570770) B (CALB) and a lipase from Serratia sp. (STS), exhibit complementary selectivity. Both enzymes favor the formation of the trans-1,3-oxathiolane heterocycle. However, they show opposite selectivity for the chiral center at the C-5 position of the intermediate: CALB demonstrates S-selectivity, while STS shows R-selectivity. acs.org This selective enzymatic acylation, combined with a method for racemizing the starting hemiacetal, allows for the high-yield synthesis of an enantiomerically enriched oxathiolane product. researchgate.netnih.govacs.org The stereochemical outcome can be analyzed using chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Overhauser Effect (NOE) NMR spectroscopy. nih.govacs.orgdiva-portal.org
Another strategy involves the dynamic covalent kinetic resolution (DCKR) of aldehydes with methyl 2-sulfanylacetate to form 1,3-oxathiolan-5-ones. researchgate.net This chemoenzymatic cascade combines reversible hemithioacetal formation with an irreversible intramolecular lactonization catalyzed by CALB, yielding optically active oxathiolan-5-ones. researchgate.net
Table 3: Enzyme-Catalyzed DKR for 1,3-Oxathiolane Derivatives
| Enzyme(s) | Substrate Type | Key Transformation | Outcome | Reference |
|---|---|---|---|---|
| Candida antarctica lipase B (CALB), Serratia sp. lipase (STS) | 1,3-Oxathiolane hemiacetal intermediates | Acylation in a DKR process | Enantioenriched trans-1,3-oxathiolane derivatives | acs.org |
| Candida antarctica lipase B (CALB) | Aldehydes and methyl 2-sulfanylacetate | Dynamic covalent kinetic resolution via lactonization | Enantioenriched 1,3-oxathiolan-5-ones | researchgate.net |
Besides enzymatic methods, chemical resolution provides a classical yet effective pathway to obtaining enantiomerically pure intermediates. The most common approach involves reacting the racemic intermediate with a chiral resolving agent to form a pair of diastereomeric salts. dalalinstitute.compsu.edu These salts, having different solubilities, can then be separated by fractional crystallization.
A practical example in the synthesis of oxathiolane nucleosides is the resolution of a key intermediate using norephedrine (B3415761). nih.gov The racemic oxathiolane derivative reacts with one enantiomer of norephedrine to form two diastereomeric salts. One salt preferentially crystallizes from the solution, allowing for its separation. The desired enantiomer of the oxathiolane intermediate is then recovered by treating the isolated salt with an acid or base to break the ionic bond and remove the resolving agent.
Chemical methods can also facilitate the "dynamic" aspect of DKR. The reversible formation of hemithioacetals, which is a key step in the DCKR process for making 1,3-oxathiolan-5-ones, is a chemical equilibrium that allows for the racemization of the starting material, enabling the enzyme to eventually convert the entire mixture to a single product. researchgate.net
Table 4: Common Chemical Resolving Agents
| Resolving Agent Class | Specific Example(s) | Target Molecule Type | Reference |
|---|---|---|---|
| Chiral Carboxylic Acids | Dibenzoyl tartaric acid (DBTA), Mandelic acid | Racemic bases | psu.edu |
| Chiral Bases (Alkaloids) | Norephedrine, Cinchonine, Brucine | Racemic acids, Oxathiolane intermediates | nih.govpsu.edu |
Control of Diastereoselectivity and Anomeric Ratios in Coupling Reactions
The crucial step in the synthesis of this compound nucleosides is the coupling of the oxathiolane moiety with the pyrimidine base, a reaction known as N-glycosylation. The stereochemical outcome of this reaction, specifically the ratio of α and β anomers, is paramount as different anomers often exhibit vastly different biological activities. nih.gov
Control over diastereoselectivity is typically achieved by manipulating reaction conditions and the nature of the reactants. A common strategy involves the use of an activated oxathiolane intermediate, such as a 2-acetoxy or 2-benzoyloxy derivative, which reacts with a silylated pyrimidine base in the presence of a Lewis acid catalyst. nih.govnih.gov The choice of catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is critical for promoting the reaction. nih.govresearchgate.net
One of the most effective methods for controlling stereoselectivity is the use of a chiral auxiliary. For instance, attaching an L-menthyl group to the oxathiolane ring has been shown to direct the glycosylation to favor the desired β-anomer. This selectivity is attributed to the formation of an intermediate oxonium ion, which is sterically shielded on one face by the bulky L-menthyl group, thereby guiding the incoming pyrimidine base to the opposite face. nih.gov
The condensation of (2R)-2-(acetoxymethyl)-5-acetoxy-1,3-oxathiolane with various silylated pyrimidine bases demonstrates how the nature of the base itself can influence the anomeric ratio of the resulting nucleoside analogues. nih.gov While a mixture of anomers is often produced, the distribution can vary significantly.
| Pyrimidine Base | Resulting Anomers (α:β ratio) | Key Observation |
|---|---|---|
| Thymine | Mixture | The α-isomer showed moderate anti-HIV activity. |
| Uracil | Mixture | The β-isomer showed moderate anti-HIV activity. |
| 5-Fluorocytosine | Mixture | The α-isomer was found to be highly potent against HIV. |
| Cytosine | Mixture | The β-isomer was more potent than the 5-substituted cytosine analogues. |
Furthermore, transglycosylation reactions provide another avenue for synthesizing specific nucleoside analogues. In this approach, a pre-formed oxathiolane nucleoside, such as (2R,5S)-1-[2-[[(tert-butyldiphenylsilyl)oxy]methyl]-1,3-oxathiolan-5-yl]cytosine, is reacted with a different silylated base in the presence of a catalyst like TMSOTf. nih.gov This method allows for the synthesis of various analogues, including 5-azacytosine (B16484) and fluorosubstituted 3-deazacytosine derivatives. nih.gov
Elucidation of Chirality Control and Enantioenrichment Mechanisms
Achieving high enantiomeric purity in the oxathiolane intermediate is fundamental to producing enantiomerically pure final products. Several mechanisms are employed for chirality control and enantioenrichment, with enzymatic resolutions being a particularly powerful strategy. nih.gov
Enzymatic methods, often utilizing lipases, can selectively process one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. For example, Mucor miehei lipase can be used for the enzymatic resolution of a racemic oxathiolane propionate (B1217596) derivative, affording the enantioenriched precursor needed for nucleoside synthesis. nih.gov Similarly, Pseudomonas fluorescens lipase has been used to resolve a racemic acetoxy sulfide (B99878) intermediate. nih.gov
A sophisticated approach known as dynamic covalent kinetic resolution (DCKR) combines reversible hemithioacetal formation with lipase-catalyzed intramolecular cyclization. researchgate.net In this process, an aldehyde and a thiol (such as methyl thioglycolate) are in equilibrium with their corresponding hemithioacetal diastereomers. A lipase, like Candida antarctica lipase B (CAL-B), then selectively catalyzes the irreversible lactonization of one of the hemithioacetal diastereomers into the corresponding 1,3-oxathiolan-5-one (B1253419), leading to a high enantiomeric excess of the product. nih.govresearchgate.net This one-pot process has been successfully applied to the synthesis of highly enantiopure chiral 1,3-oxathiolane intermediates. researchgate.net
| Enzyme | Strategy | Substrate | Outcome |
|---|---|---|---|
| Candida antarctica lipase B (CAL-B) | Dynamic Covalent Kinetic Resolution (DCKR) | Hemithioacetal intermediates | Good conversion with moderate to good enantiomeric excess (ee) for 1,3-oxathiolan-5-ones. |
| Mucor miehei lipase | Enzymatic Resolution | Racemic oxathiolane propionate derivative | Provides an enantioenriched precursor for nucleoside synthesis. |
| Trichosporon laibachii lipase | Cyclization-acetylation | Not specified | Synthesis of high enantiomerically pure chiral 1,3-oxathiolane intermediate. |
| Pseudomonas fluorescens lipase | Enzymatic Resolution | Racemic acetoxy sulfide | Resolution to obtain a chiral acetoxy sulfide intermediate. |
The monitoring and confirmation of chirality are accomplished using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Overhauser Effect (NOE) NMR spectroscopy. nih.gov These methods are indispensable for verifying the stereochemical integrity of intermediates and final products throughout the synthetic sequence. nih.gov
Reactivity and Chemical Transformations of 5 1,3 Oxathiolan 2 Yl Pyrimidine and Its Structural Analogs
Reactivity of the 1,3-Oxathiolane (B1218472) Ring System
The 1,3-oxathiolane ring, a five-membered heterocycle containing both sulfur and oxygen atoms, exhibits a range of chemical reactivities. These include oxidation at the sulfur atom, ring-opening and rearrangement reactions, and susceptibility to both nucleophilic and electrophilic attack.
Oxidative Transformations to Sulfones
The sulfur atom in the 1,3-oxathiolane ring is a primary site for oxidation. In a study on the in vitro metabolism of 1,3-oxathiolane derivatives of theophylline, it was observed that the primary metabolites resulted from the oxidation of the sulfur atom. nih.gov This enzymatic sulfoxidation proceeded diastereoselectively, yielding primarily the trans isomers of the corresponding sulfoxides. nih.gov Further oxidation to sulfones is also a known transformation for sulfides. organic-chemistry.org For instance, the oxidation of the methylthio group in 2-substituted 5-methyl-4-methylthio-1,3-oxazoles to the corresponding methylsulfonyl derivatives was achieved using m-chloroperbenzoic acid (m-CPBA). organic-chemistry.org While specific studies on the direct oxidation of 5-(1,3-oxathiolan-2-yl)pyrimidine to its sulfone were not found, the general reactivity of sulfides suggests this transformation is feasible using appropriate oxidizing agents. organic-chemistry.org
Ring-Opening and Rearrangement Reactions
The 1,3-oxathiolane ring can undergo various ring-opening and rearrangement reactions. For instance, treatment of 1,3-oxathiolanes with a silylated diazoacetate in the presence of a copper catalyst can lead to a ring expansion, forming 1,4-oxathianes via a sulfur ylide intermediate. rsc.org Another example is the rearrangement of 1,3-oxathiolane sulfoxides to dihydro-1,4-oxathiins. acs.org The thermal oxidative degradation of 3-sulfanylhexanol disulfide in a gas chromatograph injector was found to produce 3-propyl-1,2-oxathiolane, highlighting a potential rearrangement pathway under specific conditions. researchgate.net
Nucleophilic Attack and Electrophilic Activation of the Oxathiolane Ring
The 1,3-oxathiolane ring can be susceptible to nucleophilic attack, particularly after activation. The formation of 1,3-oxathiolanes from thioketones and oxiranes, catalyzed by Lewis acids, proceeds via a nucleophilic attack of the thiocarbonyl sulfur atom on the activated oxirane ring. uzh.ch This reaction demonstrates the nucleophilic character of the sulfur atom in certain contexts. Conversely, the ring can be opened by nucleophiles. For example, the reaction of oxiranes with carbon disulfide in the presence of a base leads to the formation of 1,3-oxathiolane-2-thiones. researchgate.net Electrophilic activation of the ring can facilitate such nucleophilic attacks. For instance, coordination of a Lewis acid to the oxygen atom of an oxirane activates the ring for attack by a nucleophile. stackexchange.com
Reactivity of the Pyrimidine (B1678525) Moiety
The pyrimidine ring is an aromatic heterocycle with two nitrogen atoms, which significantly influences its chemical properties.
Electron-Deficient Nature and Susceptibility to Nucleophilic Aromatic Substitution
Due to the presence of two electronegative nitrogen atoms, the pyrimidine ring is electron-deficient. wikipedia.org This property makes it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov Nucleophilic attack is facilitated at the 2-, 4-, and 6-positions, which are the most electron-deficient. wikipedia.org The reaction of 2,4-dichloropyrimidines with nucleophiles generally results in the selective displacement of the halide at the 4-position. stackexchange.com However, the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines can be sensitive to other substituents on the ring. wuxiapptec.com The introduction of an electron-withdrawing group, such as an N-nitroso group, can activate chloropyrimidines toward nucleophilic substitution by amines. thieme-connect.com
Table 1: Regioselectivity of Nucleophilic Aromatic Substitution on Dichloropyrimidines
| Substituent at C-6 | Predominant Position of Nucleophilic Attack | Reference |
| H | C-4 | wuxiapptec.com |
| Electron-donating group | C-2 | wuxiapptec.com |
This table illustrates the influence of substituents on the regioselectivity of SNAr reactions.
Functional Group Interconversions on the Pyrimidine Ring
Functional group interconversions are common reactions on the pyrimidine ring, particularly at positions 2 and 4. umich.edu These transformations are crucial for the synthesis of various biologically active molecules. nih.gov For example, the carbonyl groups at positions 2 and 4 can be converted into amines and thiocarbonyls. umich.edu The synthesis of 2-aminopyrimidines can be achieved through the condensation of β-dicarbonyl compounds with guanidine (B92328) or by the aminolysis of 2-alkoxy or 2-sulfonylpyrimidines. nih.gov Additionally, pyrimidine-to-pyridine ring transformations can occur under specific conditions, induced by nucleophiles. wur.nl
Table 2: Examples of Functional Group Interconversions on the Pyrimidine Ring
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Reference |
| Carbonyl | Amines | Amine | umich.edu |
| Carbonyl | Phosphorus pentasulfide | Thiocarbonyl | umich.edu |
| Chloro | Amines | Amine | thieme-connect.com |
| Alkoxy/Sulfonyl | Amines | Amine | nih.gov |
This table provides examples of common functional group transformations on the pyrimidine ring.
Pyrimidine Ring-Opening and Diversification Strategies
The pyrimidine core, while aromatic, is susceptible to various ring-opening reactions under specific conditions. These transformations are pivotal for both metabolic degradation and synthetic diversification, allowing for the conversion of the pyrimidine scaffold into other heterocyclic systems or acyclic intermediates.
One innovative approach is the "deconstruction-reconstruction" strategy, which transforms complex pyrimidines into more versatile intermediates. nih.gov This method involves activating the pyrimidine ring, followed by cleavage to form iminoenamines, which are synthetic equivalents of 1,3-dicarbonyl compounds. nih.gov These intermediates can then be recyclized with different reagents to generate novel, substituted pyrimidines or entirely different heterocyclic structures, such as 1,2-azoles. nih.gov This strategy enables late-stage diversification of complex molecules, which is highly valuable in structure-activity relationship (SAR) studies. nih.gov For example, a 4,5-bipyrimidine has been successfully converted to a pyrazolyl-pyrimidine through a sequence of pyrimidinium salt formation, cleavage, and subsequent recyclization with N-phenylhydrazine. nih.gov
Hydrolytic ring-opening is another significant pathway, observed both enzymatically and non-enzymatically. In nature, dihydropyrimidine, a modified base in tRNA, undergoes hydrolysis at elevated temperatures or basic pH. umich.edu The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion at the C-4 position of the pyrimidine ring, leading to a tetrahedral intermediate that collapses to an open-chain product. umich.edu Enzymes such as dihydropyrimidases, which are involved in pyrimidine catabolism, catalyze this ring-opening reaction, typically showing optimal activity at basic pH. umich.edu
Under oxidative stress, pyrimidine derivatives can undergo ring-opening to yield distinct products. For instance, 5-formyl-2'-deoxyuridine (B1195723) (f⁵dU), an oxidative damage product of thymidine, can further transform into a ring-opened product, 3-amino-2-carbamoyl-2-propenal-N³-2'-deoxyriboside. nih.gov This reaction occurs after prolonged incubation under physiological conditions following treatment with a Fenton-type reagent or γ-rays, highlighting a potential pathway for DNA damage. nih.gov
Furthermore, N-alkylated pyrimidinium salts exhibit unique reactivity. Treatment of 1,3-diethyl-1,4(3,4)-dihydro-4-oxopyrimidinium salts with aqueous or liquid ammonia (B1221849) can lead to cleavage of the N(1)-C(2) or N(3)-C(2) bond. wur.nl This reaction is initiated by the nucleophilic attack of ammonia at the C(2) position, resulting in the formation of N-formyl-N-ethyl-3-(ethylamino)acrylamides and related open-chain compounds. wur.nl
The table below summarizes various strategies for pyrimidine ring modification.
Table 1: Summary of Pyrimidine Ring-Opening and Diversification Strategies| Strategy | Reagents/Conditions | Intermediate(s) | Outcome | Source(s) |
|---|---|---|---|---|
| Deconstruction-Reconstruction | Tf₂O, Aniline, then N-Phenylhydrazine | Iminoenamine | Diversified pyrimidines, 1,2-azoles | nih.gov |
| Hydrolysis | High Temperature, Basic pH (e.g., OH⁻) | Tetrahedral intermediate | Acyclic ureido acids | umich.edu |
| Oxidative Opening | Fenton Reagent or γ-rays, 37°C, pH 7.4 | Not specified | 3-amino-2-carbamoyl-2-propenal derivative | nih.gov |
| N-Alkylpyrimidinium Cleavage | Aqueous or Liquid Ammonia | Not specified | N-formylacrylamides | wur.nl |
Charge Transfer Complex Formation with Pyrimidine Derivatives
The electron-deficient (π-deficient) nature of the pyrimidine ring allows it to act as an electron acceptor in the formation of charge-transfer (CT) complexes. These complexes arise from the interaction between an electron-rich donor molecule and an electron-poor acceptor molecule.
Studies have shown that pyrimidine Schiff bases can form stable CT complexes with various aromatic nitro compounds, which act as π-acceptors. nih.govcu.edu.eg The formation of these complexes is driven by several types of interactions. The primary interaction is typically a π-π* transition between the electron systems of the donor and acceptor molecules. nih.gov In some cases, an n-π* interaction can also occur, involving the non-bonding electrons of a heteroatom (like the nitrogen in the pyrimidine ring) and the π* orbital of the acceptor. cu.edu.eg Furthermore, when strong acidic acceptors like picric acid are used, a proton transfer from the acceptor to a basic center on the donor (such as the azomethine nitrogen) can occur, leading to an acid-base interaction that stabilizes the complex. cu.edu.eg These interactions can be identified and characterized using spectroscopic methods, including IR, UV-visible, and ¹H NMR spectroscopy. nih.gov
Intramolecular charge transfer is another important phenomenon observed in pyrimidine derivatives. By synthetically attaching an electron-donating group to the π-deficient pyrimidine ring, fluorescent molecules can be created. nih.govacs.org For example, pyrimidine-derived α-amino acids substituted with electron-rich aryl groups exhibit strong fluorescence. nih.gov The photophysical properties of these compounds, such as their absorption/emission wavelengths, Stokes shifts, and quantum yields, are highly dependent on the nature and position of the substituents. nih.govacs.org Specifically, placing an electron-donating group like a p-methoxyphenyl ring at the C4-position, with no substituent at the C2-position, allows for a strong interplay between the donor and acceptor moieties. acs.org This results in significant intramolecular charge transfer and strong fluorescence emission. acs.org The fluorescence of such compounds can be sensitive to environmental factors; for instance, protonation of the pyrimidine ring can lead to effective fluorescence quenching, suggesting potential applications as pH-sensitive fluorescent probes. nih.govacs.org
The table below details the characteristics of charge-transfer complexes involving pyrimidine derivatives.
Table 2: Characteristics of Charge-Transfer (CT) Complexes with Pyrimidine Derivatives| Donor System | Acceptor System | Type of Interaction | Spectroscopic Evidence | Source(s) |
|---|---|---|---|---|
| Pyrimidine Schiff Bases | Aromatic Nitro Compounds | π-π, n-π, Proton Transfer | Shifts in IR bands (NO₂, C=N), New bands in UV-Vis spectra | nih.govcu.edu.eg |
| C4-Aryl Pyrimidine | (Intramolecular) | Intramolecular Charge Transfer | Red-shifted absorption, Strong fluorescence, Large Stokes shifts | nih.govacs.org |
| Proton-Capable Pyrimidine | (Protonation/Deprotonation) | Excited State Intramolecular Proton Transfer (ESIPT) | Blue-shift of emission bands, Increased quantum yield upon protonation/deprotonation | acs.org |
Interplay Between Ring Systems and Mutual Influence on Reactivity Profiles
The stereochemistry of the 1,3-oxathiolane ring is a critical determinant of reactivity during the synthesis of these analogs. nih.gov For instance, in the N-glycosylation reaction to couple the oxathiolane sugar moiety with a pyrimidine base, the stereochemical configuration of the oxathiolane precursor dictates the stereochemical outcome of the final product. nih.gov Chiral auxiliaries, such as an L-menthyl ester attached to the oxathiolane ring, can provide anchimeric assistance. This involves the formation of a pre-complex with a Lewis acid catalyst (e.g., ZrCl₄) in a specific orientation that minimizes steric hindrance and directs the incoming pyrimidine base to a particular face of the oxathiolane ring, thus controlling the anomeric selectivity. nih.gov
Conversely, the nature of the pyrimidine base influences the conditions required for glycosylation and the properties of the resulting nucleoside analog. The electronic properties and substitution pattern of the pyrimidine affect its nucleophilicity and, consequently, the efficiency of the coupling reaction. nih.govnih.gov
This mutual influence extends to the molecule's photophysical properties as well. In fluorescent pyrimidine derivatives, the electronic communication between the pyrimidine ring and its substituents determines the charge-transfer characteristics. acs.org While not a direct analog, this principle demonstrates that the reactivity and properties of the pyrimidine ring are not isolated but are modulated by the attached chemical moieties. nih.govacs.org The oxathiolane ring, with its sulfur and oxygen heteroatoms, influences the electron distribution and conformation of the entire molecule, thereby affecting the reactivity at the pyrimidine ring and vice-versa. The reactivity of the oxathiolane ring itself, such as the functionalization of an α-chlorosulfide intermediate during synthesis, is a key aspect of building the final molecular architecture. acs.org
Advanced Spectroscopic and Analytical Characterization of 5 1,3 Oxathiolan 2 Yl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for determining the carbon-hydrogen framework of 5-(1,3-Oxathiolan-2-yl)pyrimidine. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, providing key insights into the molecule's structure.
The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) and oxathiolane ring protons. The protons on the pyrimidine ring typically appear in the aromatic region, with the H-2, H-4, and H-6 protons exhibiting characteristic chemical shifts. The substitution at the C-5 position influences the chemical shift of the adjacent protons. The protons of the oxathiolane ring will appear at a higher field, with their chemical shifts and coupling patterns providing information about their connectivity and the conformation of the five-membered ring.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyrimidine ring are characteristic of aromatic heterocycles, while the carbons in the oxathiolane ring are found in the aliphatic region. The carbon atom at the 2-position of the oxathiolane ring, being bonded to both an oxygen and a sulfur atom, is expected to have a distinct chemical shift.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 (Pyrimidine) | ~9.2 | s |
| H-4, H-6 (Pyrimidine) | ~8.8 | d |
| H-2' (Oxathiolane) | ~6.0 | t |
| H-4' (Oxathiolane) | ~4.5 | m |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyrimidine) | ~158 |
| C-4, C-6 (Pyrimidine) | ~157 |
| C-5 (Pyrimidine) | ~120 |
| C-2' (Oxathiolane) | ~80 |
| C-4' (Oxathiolane) | ~75 |
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is crucial for assigning stereochemistry. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, irradiation of a specific proton will result in an enhancement of the signals of other protons that are close in space (typically within 5 Å), regardless of whether they are directly bonded.
For this compound, NOE experiments would be instrumental in establishing the relative stereochemistry of the substituents on the oxathiolane ring, particularly if chiral centers are present. For instance, if the oxathiolane ring is substituted, NOE correlations between the proton at C-2' and the protons at C-4' and C-5' can help determine whether they are on the same face (cis) or opposite faces (trans) of the ring. Such studies are critical in the characterization of nucleoside analogues containing oxathiolane rings. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
The IR spectrum of this compound is expected to display characteristic absorption bands for the C-H bonds of the aromatic pyrimidine ring and the aliphatic oxathiolane ring. The C=N and C=C stretching vibrations of the pyrimidine ring will also be prominent. The C-O and C-S stretching vibrations of the oxathiolane ring will appear in the fingerprint region of the spectrum. The analysis of pyrimidine derivatives by IR spectroscopy often reveals characteristic bands for the ring vibrations. nih.govnih.gov
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic (Pyrimidine) |
| 3000-2850 | C-H stretch | Aliphatic (Oxathiolane) |
| 1600-1450 | C=N, C=C stretch | Pyrimidine ring |
| 1250-1000 | C-O stretch | Oxathiolane ring |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as pyrimidine derivatives. nih.gov Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern provides valuable structural information.
For this compound, ESI-MS would be used to determine the accurate mass of the molecular ion, confirming its elemental composition. Subsequent MS/MS analysis would likely involve the fragmentation of the molecule at the glycosidic-like bond between the pyrimidine and oxathiolane rings, as well as the cleavage of the oxathiolane ring itself. The fragmentation of pyrimidine and purine (B94841) bases has been studied extensively, providing a basis for interpreting the mass spectrum of this compound. acs.orgacs.org
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture, and for assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pyrimidine derivatives. researchgate.netresearchgate.nettaylorfrancis.comnih.gov A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for the analysis of this compound. The addition of a buffer to the mobile phase can be used to control the ionization of the compound and improve peak shape. Detection is typically achieved using a UV detector, as the pyrimidine ring exhibits strong UV absorbance. The retention time and peak area can be used for identification and quantification, respectively. The development of HPLC methods is crucial for the quality control of pyrimidine-based therapeutic agents. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine derivatives. In the case of this compound, reversed-phase (RP) HPLC is often employed to determine its purity and quantify its presence in various matrices. The chromatographic behavior of such ionizable compounds is highly dependent on the mobile phase composition, particularly pH. nih.gov
For the separation of pyrimidine bases, an optimal pH is typically around four. nih.gov An acetate (B1210297) buffer is often selected due to its high buffering capacity in this region. A typical mobile phase might consist of a mixture of a 50 mM acetate buffer at pH 4.0 ± 0.1 with a small percentage of an organic modifier like methanol (e.g., 3%). nih.gov This composition generally ensures reproducible and complete separation in a relatively short time, often less than 15 minutes, and is compatible with mass spectrometry (MS) detection for further structural confirmation. nih.gov The use of a C18 column, such as an Atlantis dC18, is common for the separation of pyrimidine analogs. rug.nl
| Parameter | Typical Condition |
| Column | Atlantis dC18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 50 mM Acetate Buffer (pH 4.0) with 3% Methanol |
| Flow Rate | Isocratic |
| Detection | UV Diode Array Detector (DAD) |
| Wavelength | Dependent on the chromophore, e.g., 266 nm for similar pyrimidines |
| Run Time | < 15 minutes |
Chiral HPLC for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the C2 position of the oxathiolane ring, the determination of its enantiomeric excess (ee) is critical, especially in pharmaceutical contexts. Chiral HPLC is the method of choice for this purpose, offering high resolution and sensitivity. heraldopenaccess.us This technique can separate the two enantiomers, allowing for their individual quantification.
The determination of enantiomeric excess can be achieved using either a chiral stationary phase (CSP) with a non-specific detector like UV or fluorescence, or an achiral column coupled with a chiroptical detector such as a Circular Dichroism (CD) or Optical Rotation (OR) detector. heraldopenaccess.usuma.es The accuracy and precision of ee measurements by chiral HPLC can be very high, with reproducibilities of ±0.5% or better and accuracies of less than 1% being achievable under optimized conditions. umn.edu However, factors such as peak resolution and integration parameters must be carefully controlled to avoid significant errors. umn.edu In some cases, derivatization with a chiral agent may be used to form diastereomers that can be separated on a standard achiral column. heraldopenaccess.us
| Method | Description |
| Direct Chiral HPLC | Utilizes a chiral stationary phase to directly separate the enantiomers. |
| Indirect Chiral HPLC | Involves derivatization with a chiral reagent to form diastereomers, which are then separated on an achiral column. |
| Chiroptical Detection | An achiral column is used with a CD or OR detector to quantify the enantiomers based on their different interactions with polarized light. heraldopenaccess.us |
Other Advanced Analytical Methods
Beyond chromatographic techniques, a range of other analytical methods are employed to fully characterize this compound.
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen, and sulfur) in a sample of this compound. chemcollective.orglibretexts.org This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. libretexts.orgyoutube.com
The process involves combusting a precisely weighed sample of the compound and quantifying the resulting combustion products (CO₂, H₂O, N₂, SO₂). From these quantities, the mass of each element in the original sample can be determined. The mass percentages are then converted to molar ratios, which are subsequently simplified to the smallest whole numbers to yield the empirical formula. chemcollective.orgyoutube.com If the molecular weight of the compound is known (e.g., from mass spectrometry), the molecular formula can be determined by finding the integer multiple of the empirical formula that matches the molecular weight. libretexts.org
Example Calculation Steps:
Assume a 100 g sample, where the percentages are equivalent to grams of each element. chemcollective.org
Convert the mass of each element to moles using its atomic mass. youtube.com
Divide the mole quantity of each element by the smallest mole value obtained to get a molar ratio. youtube.com
If necessary, multiply the ratios by a small integer to obtain whole numbers for the empirical formula. chemcollective.org
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal stability and phase behavior of this compound. nih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. iitk.ac.innasa.gov For this compound, TGA can be used to determine its decomposition temperature, which is a measure of its thermal stability. iitk.ac.in It can also quantify the presence of residual solvents or moisture. iitk.ac.in
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. philips.com DSC is used to determine the melting point, enthalpy of fusion, and to study polymorphism (the existence of different crystalline forms). nih.gov The presence of impurities can often be detected as they can affect the melting point and the shape of the DSC curve. philips.com
| Technique | Information Obtained |
| TGA | Thermal stability, decomposition temperature, presence of volatiles. iitk.ac.in |
| DSC | Melting point, enthalpy of fusion, glass transitions, polymorphism. philips.com |
Fluorescence and Circular Dichroism (CD) spectroscopy are powerful techniques for studying the non-covalent interactions of this compound with biomacromolecules, such as proteins or nucleic acids.
Fluorescence Spectroscopy can be used to monitor changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon binding of a ligand like this compound. nih.gov Quenching of the protein's fluorescence can provide information about the binding affinity and mechanism. lnu.edu.cn
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govspringernature.com When an achiral small molecule binds to a chiral macromolecule, it can give rise to an induced CD (ICD) signal in the absorption region of the small molecule. nih.govspringernature.com This ICD signal is sensitive to the geometry of the binding site and can be used to probe the nature of the interaction. nih.gov For a chiral molecule like this compound, changes in its intrinsic CD spectrum upon binding can also provide information about conformational changes. mit.edu
| Technique | Application |
| Fluorescence Spectroscopy | Studying binding to proteins by monitoring changes in intrinsic protein fluorescence. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Investigating binding to chiral macromolecules through induced CD signals and monitoring conformational changes. nih.gov |
Applications of 5 1,3 Oxathiolan 2 Yl Pyrimidine As a Synthon and Scaffold in Organic Synthesis
Role in Nucleoside Chemistry as a Synthetic Intermediate
The pyrimidine (B1678525) structure is fundamental to the building blocks of DNA and RNA, namely cytosine, thymine, and uracil. wikipedia.org Consequently, synthetic pyrimidine derivatives are of paramount interest in the development of novel therapeutic agents, particularly antiviral and anticancer drugs.
The primary role of 5-(1,3-Oxathiolan-2-yl)pyrimidine in nucleoside chemistry is as a key intermediate for the synthesis of modified nucleosides. The oxathiolane group at the C5 position of the pyrimidine ring acts as a latent aldehyde. Through a simple deprotection step, it can be converted to pyrimidine-5-carbaldehyde (B119791). This aldehyde is a versatile precursor for creating a wide array of nucleoside analogues with modifications at the C5 position, which is a common strategy for altering the biological activity of nucleosides.
Research has shown that 5-formyluridine, a related pyrimidine aldehyde, is a key intermediate for synthesizing modified nucleosides. researchgate.net The aldehyde functionality can undergo various transformations, including condensation reactions, to attach different chemical groups or even other ring systems to the pyrimidine base. For instance, 5-formyl-2'-deoxyuridine (B1195723) can be used in multicomponent reactions, such as the Hantzsch condensation, to create fluorescent 1,4-dihydropyridine (B1200194) nucleoside analogues. researchgate.net This highlights the potential of the aldehyde group, made accessible from this compound, to serve as a launchpad for constructing novel nucleoside derivatives.
The 1,3-oxathiolane (B1218472) ring itself is a critical component of several successful antiviral drugs, such as Lamivudine (B182088) (3TC) and Emtricitabine (FTC), where it functions as a mimic of the natural sugar ring (ribose or deoxyribose). nih.govacs.org While the title compound has a different connectivity than these drugs, its use as a precursor leverages the established importance of both the pyrimidine and oxathiolane motifs in medicinal chemistry. nih.govontosight.ai The synthesis of enantiomerically pure L-oxathiolanyl pyrimidine nucleosides has been a successful strategy for developing potent anti-HIV agents. nih.gov
Table 1: Synthetic Utility of this compound in Nucleoside Analogue Synthesis
| Precursor | Key Transformation | Resulting Intermediate | Application/Target Molecules |
| This compound | Deprotection (Hydrolysis) | Pyrimidine-5-carbaldehyde | Precursor for C5-modified pyrimidine nucleosides |
| Pyrimidine-5-carbaldehyde | Condensation Reactions | C5-substituted pyrimidines | Synthesis of fluorescent nucleosides, antiviral agents |
| Pyrimidine-5-carbaldehyde | Multicomponent Reactions (e.g., Hantzsch) | C5-dihydropyridinyl pyrimidines | Probes for nucleic acid structure and dynamics researchgate.net |
Versatility in Heterocyclic Compound Synthesis
Beyond nucleoside chemistry, the dual functionality of this compound makes it a powerful tool for constructing a broader range of heterocyclic compounds, which are foundational in pharmaceutical and materials science. ossila.comsigmaaldrich.com
The pyrimidine ring is a well-established building block for creating more complex heterocyclic systems. researchgate.net The masked aldehyde at the C5 position of this compound provides a reactive site for elaboration. After deprotection to the aldehyde, it can participate in various cycloaddition and condensation reactions to form fused heterocyclic systems. For example, a pyrimidine aldehyde can react with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to construct pyridopyrimidines, a class of compounds with diverse biological activities. researchgate.net Similarly, reactions with other bifunctional reagents can lead to the formation of thiazolopyrimidines or imidazolopyrimidines, expanding the library of accessible pyrimidine-based heterocycles. researchgate.net
Modern drug discovery often requires the exploration of vast and diverse "chemical space" to identify novel bioactive molecules. This has led to the development of strategies like Privileged Substructure-based Diversity-Oriented Synthesis (pDOS), which aims to create libraries of complex, three-dimensional molecules built around a proven bioactive core. frontiersin.orgfrontiersin.org
The pyrimidine ring is an ideal core for such strategies. frontiersin.org Starting from a functionalized pyrimidine, such as the aldehyde derived from this compound, chemists can apply divergent synthetic pathways to generate a multitude of distinct molecular skeletons. nih.govrsc.orgsemanticscholar.org For example, a pyrimidine aldehyde can be converted to an alkyne, which then undergoes transition-metal-catalyzed cyclizations to produce a variety of pyrimidine-embedded polyheterocycles. nih.gov These strategies transform the typically flat pyrimidine structure into complex 3D frameworks, including medium-sized rings, macrocycles, and bridged systems, which are better suited to interact with complex biological targets like protein-protein interfaces. frontiersin.orgfrontiersin.orgnih.gov
The pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them recurring motifs in successful drugs. nih.govbenthamscience.com Pyrimidine's privileged nature stems from its presence in natural molecules like nucleic acids and its ability to form key hydrogen bonds with proteins. nih.govnih.gov
The utility of this compound is enhanced by this privileged status. It allows for the strategic modification of the pyrimidine core. The C5-position, made reactive via the oxathiolane group, serves as an anchor point for introducing other chemical moieties or even entire drug fragments, creating "hybrid molecules". This approach is used to combine the beneficial properties of different pharmacophores, potentially leading to improved potency, better selectivity, or novel mechanisms of action. westminster.ac.uk The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, exemplifies how fused pyrimidine systems can be tailored to act as potent kinase inhibitors in cancer therapy. rsc.org
Strategies for Sustainable and Efficient Chemical Production
The increasing demand for complex chemical compounds has driven the development of more sustainable and efficient manufacturing processes. For pyrimidine synthesis, green chemistry principles are being applied to reduce waste and energy consumption. One innovative approach is the use of iridium-catalyzed multicomponent reactions, which can assemble pyrimidines from simple alcohols and amidines, releasing only hydrogen and water as byproducts. organic-chemistry.org This method is highly efficient and tolerates a wide range of functional groups, making it a versatile tool for creating diverse pyrimidines. organic-chemistry.org
For the synthesis of specific intermediates like this compound, efficiency can be gained through streamlined synthetic routes. The formation of the oxathiolane ring is a protection step, and its efficiency is critical. In a related context, a "supply-centered synthesis" approach was developed for an oxathiolane intermediate used in major antiviral drugs. acs.org This strategy prioritizes the use of low-cost, widely available starting materials and develops novel chemical transformations to construct the target molecule efficiently. For instance, a sequence involving a sulfenyl chloride-mediated reaction with vinyl acetate (B1210297) was devised to build the oxathiolane ring from simple acyclic precursors. acs.org Applying similar principles—such as using multicomponent reactions for the pyrimidine core and developing efficient, catalytic methods for the installation of the oxathiolane group—can lead to more sustainable production pathways for this compound and its valuable derivatives.
Supply-Centered Synthesis Approaches Utilizing Commodity Chemicals
A significant shift in modern synthetic chemistry is the move towards "supply-centered" or "feedstock-directed" synthesis. This approach prioritizes the use of abundant and inexpensive commodity chemicals as starting materials to devise economical and sustainable synthetic routes. The synthesis of the 1,3-oxathiolane ring, a key component of the target molecule, has been a major focus of this strategy.
Researchers have successfully developed routes to oxathiolane intermediates from fundamental industrial feedstocks. acs.orgnih.govsemanticscholar.orgacs.org Key commodity chemicals that have been employed include:
Chloroacetic acid: A versatile and low-cost C2 building block. acs.orgnih.govsemanticscholar.orgacs.org
Sodium thiosulfate: An inexpensive source of sulfur. acs.orgnih.govsemanticscholar.orgacs.org
Vinyl acetate: A readily available C2 unit that can be incorporated into the oxathiolane ring. acs.orgnih.govsemanticscholar.orgacs.org
One notable strategy involves the construction of the oxathiolane framework from these acyclic precursors using sulfenyl chloride chemistry. acs.orgnih.govsemanticscholar.orgacs.org This method allows for the efficient assembly of the oxathiolane ring, which can then be coupled with a suitable pyrimidine precursor.
While the synthesis of the oxathiolane intermediate from commodity chemicals is well-documented, the direct and efficient construction of this compound from these basic feedstocks remains an area of active research. A plausible and efficient pathway involves the initial synthesis of a 5-substituted pyrimidine, such as 5-formylpyrimidine, which can then be reacted with a suitable thiol to form the oxathiolane ring. The synthesis of 2-substituted pyrimidine-5-carboxylic esters, which can be further transformed, has been described, offering a potential route to the required 5-substituted pyrimidine precursors. organic-chemistry.org
| Commodity Chemical | Role in Synthesis | Source Reference |
|---|---|---|
| Chloroacetic acid | C2 Building Block | acs.orgnih.govsemanticscholar.orgacs.org |
| Sodium thiosulfate | Sulfur Source | acs.orgnih.govsemanticscholar.orgacs.org |
| Vinyl acetate | C2 Unit for Ring Formation | acs.orgnih.govsemanticscholar.orgacs.org |
Development of Novel Catalytic Systems for Targeted Transformations
The development of novel catalytic systems is paramount for achieving efficient, selective, and environmentally benign chemical transformations. In the context of this compound, catalysis plays a vital role in both its synthesis and its subsequent functionalization.
Recent research has explored a diverse range of catalytic approaches for the synthesis of pyrimidine derivatives, many of which hold promise for the construction of the target molecule. These include:
Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool in organic synthesis. The synthesis of pyrimidine/g-C3N4 nanocomposites has demonstrated photocatalytic activity, suggesting the potential for light-driven synthetic methods. henu.edu.cn
Organocatalysis: Metal-free organocatalysis offers a sustainable alternative to traditional metal-based catalysts. Asymmetric synthesis of acyclic pyrimidine nucleosides has been achieved through organocatalytic aza-Michael reactions, highlighting the potential for enantioselective syntheses. researchgate.net
Metal-Free Synthesis: The development of metal-free synthetic routes is a key goal in green chemistry. A metal-free, regioselective synthesis of 2,4,5-trisubstituted pyrimidines has been reported, which could be adapted for the synthesis of the target compound. rsc.org
Magnetic Nanocatalysts: The use of magnetically recoverable nanocatalysts simplifies product purification and catalyst recycling, contributing to more sustainable processes. These catalysts have been successfully employed in the synthesis of pyrano-pyrimidine derivatives. nih.gov
Iridium Pincer Complexes: A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been developed. organic-chemistry.orgnih.gov This method is particularly attractive as it utilizes readily available starting materials and proceeds with high efficiency. organic-chemistry.orgnih.gov
For the specific transformation of attaching a pre-formed oxathiolane moiety or its precursor to the pyrimidine ring, catalytic cross-coupling reactions are of significant interest. While not explicitly detailed for this compound, palladium-catalyzed cross-coupling reactions are a well-established method for the synthesis of 5-substituted pyrimidines. acs.org
Furthermore, the synthesis of related 1,3-oxathiolane nucleosides has been achieved using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) as a catalyst in transglycosylation reactions, indicating the utility of Lewis acid catalysis in forming the crucial C-N bond between the oxathiolane and pyrimidine rings. nih.gov
| Catalytic System | Application | Key Features | Source Reference |
|---|---|---|---|
| Photocatalysis (e.g., pyrimidine/g-C3N4) | Pyrimidine Synthesis | Visible-light mediated, potential for green synthesis | henu.edu.cn |
| Organocatalysis | Asymmetric Pyrimidine Nucleoside Synthesis | Metal-free, enantioselective | researchgate.net |
| Metal-Free Synthesis | Regioselective Pyrimidine Synthesis | Environmentally benign | rsc.org |
| Magnetic Nanocatalysts | Pyrano-pyrimidine Synthesis | Recyclable, sustainable | nih.gov |
| Iridium Pincer Complexes | Multicomponent Pyrimidine Synthesis | High efficiency, regioselective | organic-chemistry.orgnih.gov |
| Palladium Catalysis | 5-Substituted Pyrimidine Synthesis | Versatile cross-coupling reactions | acs.org |
| Trimethylsilyl trifluoromethanesulfonate | Transglycosylation for Nucleoside Synthesis | Lewis acid catalysis for C-N bond formation | nih.gov |
Q & A
Q. What are the established synthetic routes for 5-(1,3-Oxathiolan-2-yl)pyrimidine, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation of pyrimidine precursors with thiol-containing reagents. Key steps include:
- Reagent selection : Use of amidine hydrochlorides and triethylamine (TEA) in THF for nucleophilic substitution (e.g., oxathiolane ring formation) .
- Temperature control : Reflux in dioxane (6–10 h) or POCl3-mediated phosphorylation at 105–110°C for 3 h improves cyclization efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating pure products. Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in 1:1 EtOAc/hexane).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR :
- Pyrimidine protons : Look for deshielded aromatic protons at δ 8.1–8.5 ppm (C5-H) and δ 6.5–7.2 ppm (oxathiolane protons) .
- Oxathiolane ring : Distinctive splitting patterns for CH2 groups (δ 3.5–4.5 ppm, multiplicity depends on substituents).
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) with m/z matching theoretical molecular weight (e.g., 201.22 for unsubstituted derivatives) .
- Elemental analysis : Validate purity (>95% C, H, N content) to rule out residual solvents or byproducts .
Q. What are the common solubility and stability challenges associated with this compound, and how can they be addressed during experimental design?
Methodological Answer:
- Solubility : Limited aqueous solubility (logP ~1.5–2.5). Use polar aprotic solvents (DMF, DMSO) for biological assays or co-solvents (e.g., 10% PEG-400) .
- Stability : Susceptible to hydrolysis in acidic/basic conditions. Store under inert atmosphere (N2/Ar) at –20°C in amber vials. Monitor degradation via HPLC (retention time shifts) .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and biological targets of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use Gaussian09 with B3LYP/6-31G(d) basis set .
- Molecular docking : Screen against target proteins (e.g., kinases, viral polymerases) using AutoDock Vina. Prioritize binding poses with ΔG < –7 kcal/mol and hydrogen bonds to catalytic residues (e.g., Asp/Lys in active sites) .
- MD simulations : Assess stability of ligand-protein complexes (50 ns runs in GROMACS) to validate docking results .
Q. What strategies resolve contradictory crystallographic and spectroscopic data during structural elucidation of novel derivatives?
Methodological Answer:
- XRD vs. NMR conflicts : If NMR suggests planar geometry but XRD shows puckered oxathiolane rings, verify sample purity (≥98%) and crystallization conditions (e.g., solvent polarity). Use SC-XRD (Mo-Kα radiation) for definitive confirmation .
- Mass spec anomalies : If [M+H]+ differs from theoretical by ±2 amu, check for isotopic patterns (Cl/S presence) or adduct formation (e.g., Na+ or K+). Re-run ESI-MS in negative ion mode for validation .
Q. What experimental approaches enable systematic investigation of structure-activity relationships (SAR) in analogs?
Methodological Answer:
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –NO2, –CF3) or donating (–OCH3) groups at C4/C6 positions. Assess impact on bioactivity via IC50 assays .
- Bioisosteric replacement : Replace oxathiolane with oxazolidinone or dioxolane rings. Compare pharmacokinetic properties (e.g., LogD, metabolic stability) using microsomal assays .
- 3D-QSAR : Build CoMFA/CoMSIA models (SYBYL-X) using IC50 data of 15–20 analogs to identify critical steric/electrostatic fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
